

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Chlorcarvacrol

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Compound of Interest

Compound Name: *Chlorcarvacrol*

Cat. No.: *B1221343*

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Introduction

Chlorcarvacrol, a chlorinated derivative of the naturally occurring monoterpenoid phenol carvacrol, is a promising antimicrobial agent. Its structural similarity to carvacrol suggests a potential for broad-spectrum activity against a variety of pathogenic microorganisms. These application notes provide detailed protocols for determining the antimicrobial susceptibility of **chlorcarvacrol**, including methods for assessing its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition. The primary mechanism of action, extrapolated from studies on carvacrol, is also illustrated.

Data Presentation

Note: Specific quantitative antimicrobial susceptibility data for **chlorcarvacrol** is not readily available in the current body of scientific literature. The following tables present data for the closely related compound, carvacrol, to provide an indication of its potential antimicrobial efficacy. Researchers are strongly encouraged to perform specific testing to determine the precise values for **chlorcarvacrol**.

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against Various Bacteria

Microorganism	Gram Stain	MIC Range (µg/mL)	Reference
Streptococcus pyogenes	Gram-positive	125	[1]
Listeria monocytogenes	Gram-positive	250	[2]
Streptococcus mutans	Gram-positive	93.4	[3]
Streptococcus sanguinis	Gram-positive	93.4	[3]
Pseudomonas aeruginosa	Gram-negative	5000	[2]
Enterococcus faecalis	Gram-positive	625	[2]
Salmonella Typhimurium	Gram-negative	600	[4]

Table 2: Minimum Bactericidal Concentration (MBC) of Carvacrol against Various Bacteria

Microorganism	Gram Stain	MBC Range (µg/mL)	Reference
Streptococcus pyogenes	Gram-positive	250	[1]
Listeria monocytogenes	Gram-positive	250 - 500	[2]
Streptococcus mutans	Gram-positive	373.6	[3]
Streptococcus sanguinis	Gram-positive	373.6	[3]
Salmonella Typhimurium	Gram-negative	>600	[4]

Table 3: Zone of Inhibition of Carvacrol against Various Bacteria (Agar Well Diffusion Method)

Microorganism	Gram Stain	Concentration (µg/mL)	Zone of Inhibition (mm)	Reference
Staphylococcus aureus	Gram-positive	800	20	[5]
Staphylococcus epidermidis	Gram-positive	800	22	[5]
Streptococcus pneumoniae	Gram-positive	800	16	[5]
Escherichia coli	Gram-negative	800	20	[5]
Klebsiella pneumoniae	Gram-negative	800	23	[5]
Proteus mirabilis	Gram-negative	800	22	[5]
Enterobacter spp.	Gram-negative	800	25	[5]
Serratia spp.	Gram-negative	800	28	[5]
Pseudomonas aeruginosa	Gram-negative	800	No effect	[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of **chlorcarvacrol** against a range of bacteria.[4][6]

Materials:

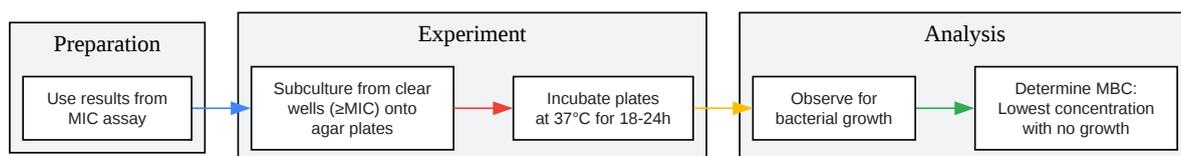
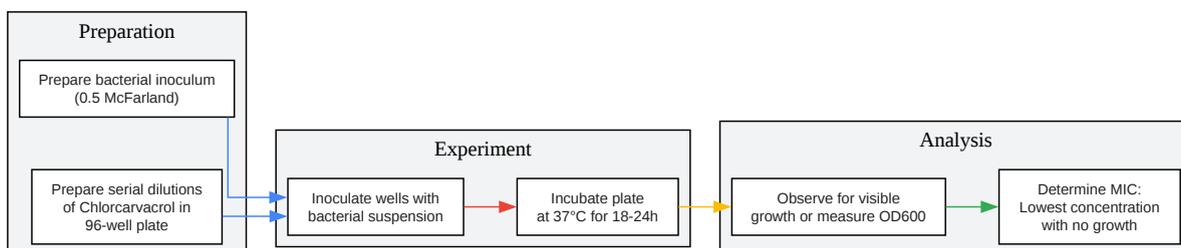
- **Chlorcarvacrol** stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth)

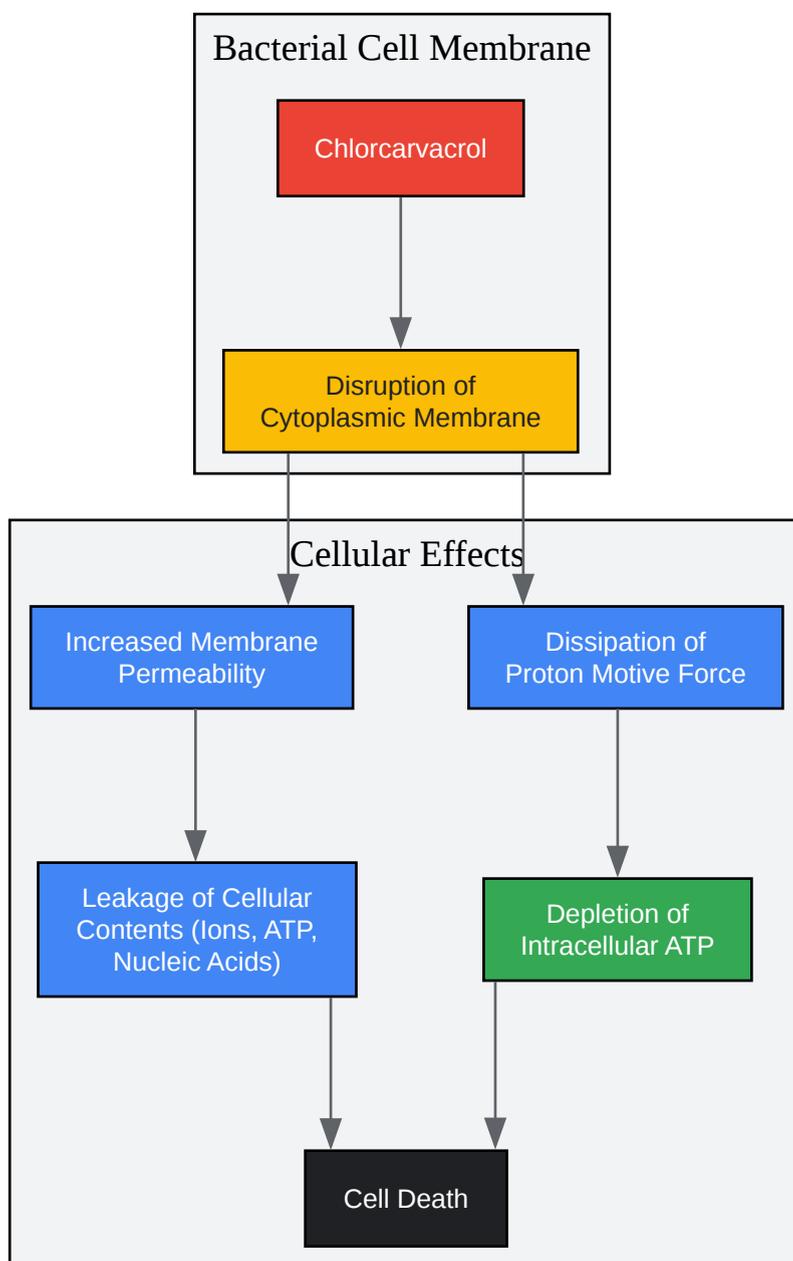
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer or microplate reader
- Sterile pipette tips and multichannel pipette

Procedure:

- Preparation of **Chlorcarvacrol** Dilutions:
 - Prepare a 2-fold serial dilution of the **chlorcarvacrol** stock solution in the 96-well plate.
 - The final volume in each well should be 100 μ L.
 - The concentration range should be selected based on preliminary screening or literature on similar compounds (e.g., 4000 μ g/mL to 7.81 μ g/mL).[6]
 - Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
 - If a solvent like DMSO is used, include a solvent control well with the highest concentration of the solvent used in the dilutions.
- Inoculum Preparation:
 - From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline or broth.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[7]
 - Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

- Inoculation and Incubation:
 - Add 100 μ L of the prepared bacterial inoculum to each well (except the sterility control).
 - The final volume in each well will be 200 μ L.
 - Cover the plate and incubate at 37°C for 18-24 hours.
- Interpretation of Results:
 - The MIC is defined as the lowest concentration of **chlorcarvacrol** that completely inhibits visible growth of the microorganism.[7]
 - Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.





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